![molecular formula C10H13FN2O B1406007 3-amino-5-fluoro-N-propylbenzamide CAS No. 1507621-26-2](/img/structure/B1406007.png)
3-amino-5-fluoro-N-propylbenzamide
Overview
Description
3-Amino-5-fluoro-N-propylbenzamide is a chemical compound with the CAS Number: 1507621-26-2 . It has a molecular weight of 196.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-amino-5-fluoro-N-propylbenzamide . The InChI Code is 1S/C10H13FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) .Scientific Research Applications
Radiosynthesis and Imaging Applications
- Radiosynthesis for Serotonin Receptors : A related compound, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, has been utilized in radiosynthesis for targeting serotonin-5HT2 receptors. This compound demonstrated high affinity and selectivity for 5HT2 receptors, potentially making it a valuable tracer for gamma-emission tomography and neuroimaging studies (Mertens et al., 1994).
Pharmacokinetic Studies
- Biodistribution and Pharmacokinetics : The fluorinated derivative of 3-Aminobenzamide, 3-amino-N-2,2,2-trifluoroethylbenzamide (3-ABA-TFE), has been studied for its biodistribution and pharmacokinetics in tumor-bearing rats. This research, conducted using magnetic resonance imaging (MRI), offers valuable insights into the delivery and retention of such compounds in various tissues, including solid tumors (Brix et al., 2005).
Synthesis and Antitumor Activity
- Antitumor Properties : Studies have been conducted on amino acid ester derivatives containing 5-fluorouracil, a compound structurally similar to 3-amino-5-fluoro-N-propylbenzamide. These derivatives exhibit in vitro antitumor activity, indicating potential applications in cancer research and treatment (Xiong et al., 2009).
PET Imaging and Sigma Receptors
- Potential Ligand for PET Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a related compound, has been synthesized and evaluated for its potential as a ligand in PET imaging of sigma receptors. Its high affinity and selectivity for sigma receptors suggest its utility in neuroimaging and the study of neurological disorders (Shiue et al., 1997).
Cellular Toxicity and Transformation
- Influence on Toxicity and Transformation : 3-Aminobenzamide, another compound structurally related, has been shown to alter the toxic and transforming effects of certain chemicals in cellular models. This suggests its potential role in studying DNA damage and chemical induction of transformation (Lubet et al., 1984).
Safety And Hazards
properties
IUPAC Name |
3-amino-5-fluoro-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWBGAGEZFVLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-fluoro-N-propylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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